REACTION_CXSMILES
|
[CH3:1][C:2]([CH:4]=[CH2:5])=[O:3].C([O-])(=O)C.[Na+].C(O)(=O)C.O.[C:16]1([CH3:22])[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1>C(OCC)(=O)C>[CH:5]1[C:16]2([CH2:21][CH2:20][CH2:19][CH2:18][CH2:17]2)[CH2:22][CH2:1][C:2](=[O:3])[CH:4]=1 |f:1.2|
|
Name
|
product ( 1 )
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Quantity
|
22.6 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
9.6 g
|
Type
|
reactant
|
Smiles
|
CC(=O)C=C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
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Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux
|
Type
|
WAIT
|
Details
|
After 4 hours
|
Duration
|
4 h
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was cooled to room temperature
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Type
|
WASH
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Details
|
The mixture was washed with water (100 ml), 2 mol/l hydrochloric acid (50 ml)
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Type
|
DRY_WITH_MATERIAL
|
Details
|
brine (100 ml), and the organic layer was dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent was removed in vacuo
|
Type
|
DISTILLATION
|
Details
|
The residue was distilled under reduced pressure (95° C., 1 mmHg)
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
C1=CC(CCC12CCCCC2)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.3 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |